

An In-depth Technical Guide to Allyltriisopropylsilane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyltriisopropylsilane*

Cat. No.: *B1276873*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltriisopropylsilane (ATIPS) is a versatile organosilane reagent widely utilized in organic synthesis. Its sterically demanding triisopropylsilyl group and reactive allyl moiety make it a valuable tool for a range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of **allyltriisopropylsilane**, detailed experimental protocols for its synthesis and application, and a summary of its key spectral characteristics. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the field of drug development and materials science.

Physical and Chemical Properties

Allyltriisopropylsilane is a colorless, clear liquid at room temperature.^{[1][2][3]} It is characterized by the molecular formula C₁₂H₂₆Si and a molecular weight of approximately 198.42 g/mol.^{[2][3]} Due to its non-polar nature, it is soluble in most organic solvents. Key physical properties are summarized in Table 1. It is important to note that some discrepancies exist in the reported values for boiling point and density across different commercial and literature sources.

Table 1: Physical Properties of **Allyltriisopropylsilane**

Property	Value	Source(s)
Molecular Formula	$C_{12}H_{26}Si$	[1][2][3]
Molecular Weight	198.42 g/mol	[2]
CAS Number	24400-84-8	[1][2][3]
Appearance	Colorless clear liquid	[1][2][3]
Boiling Point	210.7 ± 9.0 °C at 760 mmHg 130 °C	[3][2]
Density	0.8 g/cm³ 0.824 g/mL at 25 °C 0.767 g/mL	[3][2][3]
Refractive Index (n_{20}/D)	1.4241.4671.47	[3][2][1][3]
Flash Point	76.1 °C 169 °F (76.1 °C)	[3][2]
Melting Point	< 0 °C	[2][3]
Hydrolytic Sensitivity	No reaction with water under neutral conditions.	[2]

Chemical Reactivity and Applications

The chemical behavior of **allyltriisopropylsilane** is dominated by the reactivity of the allyl group and the influence of the bulky triisopropylsilyl moiety.

2.1. Protecting Group for Alcohols

The triisopropylsilyl (TIPS) group is a robust protecting group for alcohols, valued for its steric bulk which provides high stability under a wide range of reaction conditions, including strongly basic and nucleophilic environments.[3] The TIPS group can be introduced by reacting an alcohol with triisopropylsilyl chloride in the presence of a base like imidazole. While **allyltriisopropylsilane** is not the direct reagent for this protection, understanding the stability and reactivity of the TIPS group is crucial for its applications.

2.2. Allylation Reactions

The allyl group in **allyltriisopropylsilane** can be transferred to various electrophiles, making it a useful reagent for the formation of carbon-carbon bonds. This reactivity is central to its application in the synthesis of complex organic molecules.

2.3. Coupling Agent

In materials science, **allyltriisopropylsilane** can function as a coupling agent to enhance adhesion between organic polymers and inorganic surfaces.[\[1\]](#)

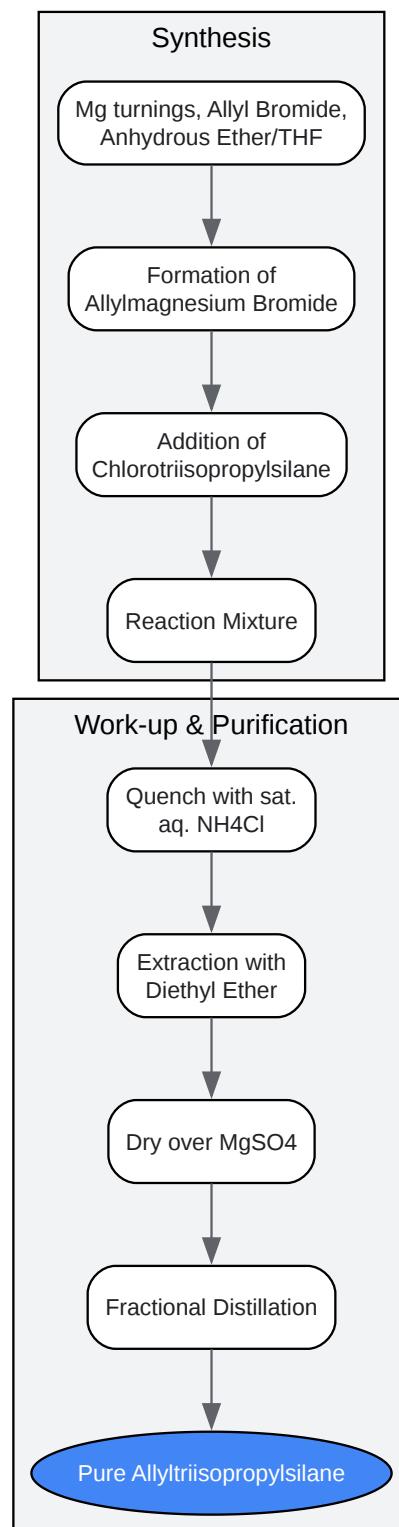
Experimental Protocols

3.1. Synthesis of **Allyltriisopropylsilane** via Grignard Reaction

This protocol describes the synthesis of **allyltriisopropylsilane** from chlorotriisopropylsilane and allylmagnesium bromide.

Materials:

- Magnesium turnings
- Allyl bromide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Chlorotriisopropylsilane
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate


Procedure:

- Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether or THF via the dropping funnel to maintain a gentle reflux. After the

addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

- Reaction with Chlorotriisopropylsilane: Cool the Grignard reagent in an ice bath. Slowly add chlorotriisopropylsilane to the stirred solution of allylmagnesium bromide.
- Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Synthesis and Purification of Allyltriisopropylsilane

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **allyltriisopropylsilane**.

Spectral Data

Definitive spectral data for **allyltriisopropylsilane** is not widely published in detail. However, based on the known structures of similar organosilanes, the following characteristic spectral features are expected.

4.1. ^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show signals corresponding to the allyl and triisopropyl groups.

- Allyl protons: A multiplet in the range of 5.7-5.9 ppm for the vinyl proton (-CH=), two multiplets around 4.8-5.0 ppm for the terminal vinyl protons (=CH₂), and a doublet around 1.6 ppm for the methylene protons (-CH₂-Si).
- Triisopropyl protons: A multiplet or septet around 1.0-1.2 ppm for the methine protons (-CH(CH₃)₂) and a doublet around 1.0 ppm for the methyl protons (-CH(CH₃)₂).

4.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show distinct signals for the carbon atoms of the allyl and triisopropyl groups.

- Allyl carbons: Signals around 134 ppm (-CH=), 114 ppm (=CH₂), and 26 ppm (-CH₂-Si).
- Triisopropyl carbons: Signals around 18 ppm for the methyl carbons and around 11 ppm for the methine carbons.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H and C=C bonds of the allyl group and the Si-C bond.

- $\sim 3075 \text{ cm}^{-1}$: =C-H stretching
- $\sim 2940, 2865 \text{ cm}^{-1}$: C-H stretching (isopropyl)
- $\sim 1630 \text{ cm}^{-1}$: C=C stretching

- ~1460, 1380 cm⁻¹: C-H bending (isopropyl)
- ~990, 905 cm⁻¹: =C-H bending (out-of-plane)
- ~880, 675 cm⁻¹: Si-C stretching

4.4. Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show fragmentation patterns characteristic of silyl ethers. A prominent fragmentation pathway would be the loss of an isopropyl radical (43 Da), leading to a significant [M-43]⁺ ion.

Safety and Handling

Allyltriisopropylsilane is a combustible liquid and should be handled with appropriate safety precautions.[4] It can cause skin and serious eye irritation.[3]

5.1. Handling Precautions

- Handle in a well-ventilated area.[4]
- Keep away from heat, sparks, open flames, and other ignition sources.[4][5]
- Take precautionary measures against static discharge.[4]
- Avoid contact with skin and eyes.[4]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and protective clothing.[4]

5.2. Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
- Store under an inert atmosphere (e.g., nitrogen).[2][3]
- Store away from oxidizing agents.[4]

5.3. First Aid Measures

- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]
- Skin Contact: Wash off immediately with soap and plenty of water.[6]
- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
- Ingestion: Do NOT induce vomiting. Seek medical attention.[6]

Conclusion

Allyltriisopropylsilane is a valuable reagent in organic synthesis with a range of applications stemming from its unique structural features. A thorough understanding of its physical and chemical properties, along with established protocols for its synthesis and handling, is essential for its effective and safe utilization in research and development. This guide provides a consolidated resource to aid scientists and professionals in leveraging the full potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ALLYLTRIISOPROPYLSILANE(24400-84-8) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Allyltriisopropylsilane: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1276873#allyltriisopropylsilane-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com